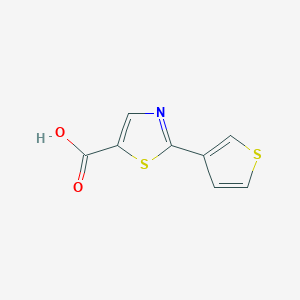

2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Thiophene protons resonate as doublets at δ 7.2–7.5 ppm (J = 3.5–5.0 Hz). The thiazole C5-H appears as a singlet near δ 8.1 ppm , while the carboxylic acid proton is observed at δ 12.3 ppm (broad).

- ¹³C NMR : The carboxylic carbon (C=O) shows a peak at δ 167–169 ppm . Thiazole C2 and C4 carbons resonate at δ 152 ppm and δ 126 ppm , respectively, while thiophene carbons appear at δ 125–138 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 318–342 nm (π→π* transitions) with molar absorptivity ε ≈ 4,200–4,800 M⁻¹cm⁻¹ . The HOMO-LUMO gap, calculated via TDDFT, is 3.6–3.9 eV , correlating with experimental absorption edges.

Table 3: Spectroscopic Data Summary

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.1 (thiazole H), δ 7.3 (thiophene H) |

| ¹³C NMR | δ 168 (COOH), δ 152 (C2) |

| IR | 1695 cm⁻¹ (C=O) |

| UV-Vis | λₘₐₓ = 330 nm |

Computational Chemistry Insights (DFT, Molecular Orbital Theory)

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level reveals:

- The thiazole ring exhibits partial negative charges on sulfur (-0.42 e) and nitrogen (-0.38 e), while the carboxylic oxygen carries -0.67 e .

- The HOMO is localized on the thiophene-thiazole π-system, whereas the LUMO resides on the carboxylic acid group (energy gap = 3.7 eV ).

- Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the carboxylic oxygen and electrophilic zones near the thiazole sulfur.

Figure 1: HOMO-LUMO Distribution

- HOMO : Delocalized across thiophene and thiazole rings.

- LUMO : Concentrated on the carboxylic acid moiety.

Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between thiophene’s π(C–C) and thiazole’s π*(C–N), stabilizing the structure by 28.5 kcal/mol .

Table 4: DFT-Derived Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | -6.3 eV |

| LUMO Energy | -2.6 eV |

| Dipole Moment | 4.8 Debye |

| NBO Stabilization Energy | 28.5 kcal/mol |

Properties

IUPAC Name |

2-thiophen-3-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZDKHKEXMWAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It is involved in various synthetic routes, including:

- Heterocyclization Reactions : Cyclization of thiophene derivatives with thioamides under acidic conditions.

- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form thiazole derivatives.

Biology

Research indicates that 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Demonstrates significant efficacy against various bacterial and fungal strains by disrupting cell wall synthesis and metabolic pathways.

- Anticancer Potential : Exhibits cytotoxic effects against human cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma), with IC50 values indicating moderate to strong activity .

Medicine

The compound is being investigated for its therapeutic potential in treating diseases:

- Anti-inflammatory Effects : Shown to reduce inflammation markers in animal models by inhibiting cyclooxygenase (COX) enzymes.

- Antioxidant Properties : In vitro assays suggest it scavenges free radicals and reduces oxidative stress markers .

Industry

In industrial applications, this compound is utilized in:

- Organic Electronics : Development of organic semiconductors and devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

- Advanced Materials : Its unique chemical properties make it suitable for creating innovative materials with specific functionalities .

Anticancer Study

A study evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated:

- Significant inhibitory effects on proliferation rates.

- Induction of apoptosis in HeLa cells with an IC50 value of approximately 30 µM, indicating strong anticancer activity .

Anti-inflammatory Research

In an animal model of induced inflammation:

Mechanism of Action

The mechanism by which 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological targets, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Substitutions

2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic Acid

- Molecular Formula: C₈H₅NO₂S₂ (identical to the 3-yl isomer).

- Key Difference : The thiophene is attached at the 2-position instead of the 3-position.

- Impact : This positional isomerism alters electronic distribution and steric accessibility. For example, docking studies suggest that 2-thiophen-2-yl derivatives exhibit distinct binding modes compared to 3-yl analogues in enzyme active sites (e.g., xanthine oxidase) .

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic Acid

- Molecular Formula: C₈H₄ClNO₂S₂.

- Key Feature : A chlorine atom at the 5-position of the thiophene ring.

- This compound has shown relevance in free radical scavenging applications .

Analogues with Modified Thiazole Substituents

2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic Acid

- Molecular Formula: C₈H₁₁NO₃S.

- Key Feature : An ethoxyethyl group replaces the thiophene ring.

- Impact : Increased lipophilicity enhances membrane permeability, making it suitable for CNS-targeting drug candidates. However, reduced polar surface area may limit solubility .

2-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic Acid

- Molecular Formula : C₁₅H₂₂N₂O₄S.

- Key Feature : A piperidinylmethyl group with a Boc-protected amine.

- Impact : The bulky tert-butoxy group improves metabolic stability, while the piperidine moiety enables interactions with G-protein-coupled receptors (GPCRs). This derivative is explored in neuropharmacology .

Analogues with Additional Functional Groups

2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid

- Molecular Formula : C₁₂H₁₁ClN₂O₂S.

- Key Feature: A chlorobenzylamino group at position 2.

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic Acid

Comparative Data Table

Biological Activity

2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of both thiophene and thiazole rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure comprises a thiophene ring fused with a thiazole ring, which enhances its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures displayed potent activity against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.91 to 62.5 µg/mL, indicating their effectiveness against resistant strains .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| 4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid | 15 | Escherichia coli |

| Other derivatives | Varies | Various strains |

Antiviral Activity

Thiophene derivatives have also been explored for their antiviral properties. A notable study highlighted their effectiveness against Ebola virus pseudotypes. The selectivity index (SI) for these compounds indicated favorable potency with minimal cytotoxicity . The mechanism of action involves disrupting viral entry by inhibiting critical protein interactions necessary for the virus to infect host cells.

Table 2: Antiviral Activity Against EBOV

| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

|---|---|---|---|

| Thiophene Derivative A | 0.07 | 16 | 229 |

| Thiophene Derivative B | 0.15 | 20 | 133 |

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. A specific derivative demonstrated selective inhibition of B-cell lymphoma cells without affecting normal human cells. It caused cell cycle arrest at the G0/G1 phase, indicating a targeted mechanism of action against cancer cells .

Table 3: Anti-Proliferative Activity Against Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound from the thiazole series | BJAB (B-cell lymphoma) | 1.5 |

| Compound from the thiazole series | MCF7 (breast cancer) | >10 |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The sulfur atoms in the thiophene and thiazole rings facilitate strong interactions with proteins and enzymes, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression .

Case Studies

Several case studies have illustrated the compound's potential:

- Antimicrobial Efficacy : A study tested multiple derivatives against resistant bacterial strains and found significant efficacy compared to traditional antibiotics.

- Antiviral Screening : In vitro assays showed that certain derivatives effectively inhibited viral entry mechanisms in Ebola virus models.

- Cancer Cell Line Studies : Research demonstrated selective cytotoxicity against specific tumor cell lines while sparing normal cells.

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically involves:

- Starting from thiophene derivatives, particularly thiophene-3-carboxylic acid or its esters.

- Formation of the thiazole ring via cyclocondensation reactions with sulfur- and nitrogen-containing reagents such as thiourea or thioamides.

- Functional group transformations to introduce or modify the carboxylic acid at the 5-position of the thiazole ring.

Preparation from Thiophene-3-carboxylic Acid Derivatives

One common approach uses 3-amino-2-thiophene carboxylic acid methyl ester as a key intermediate, which undergoes cyclization to form the thiazole ring:

- Starting Material: 3-amino-2-thiophene carboxylic acid methyl ester.

- Cyclization: Reaction with reagents such as ethyl cyanoformate or chlorothioformyl chloride under controlled conditions (e.g., reflux in toluene) to form thiazole derivatives.

- Hydrolysis: Subsequent hydrolysis of ester groups under mild basic conditions (e.g., aqueous lithium hydroxide in methanol) yields the free carboxylic acid at the 5-position of the thiazole ring.

This method was demonstrated in the synthesis of related thiazole derivatives, highlighting the efficiency of ring closure and functional group manipulation steps.

Cyclocondensation Using α-Bromoacyl Derivatives and Thioamides

Another method involves:

- Preparation of α-bromoacyl derivatives from bromination of precursor ketones or related compounds in acetic acid.

- Condensation of these α-bromoacyl intermediates with thioamides (such as thiocarbamide or benzenecarbothioamide) to form 2,5-disubstituted thiazole derivatives.

- Subsequent transformations, including esterification and hydrazide formation, allow further functionalization and ultimately yield the target thiazole carboxylic acid derivatives.

This approach is well-documented for preparing various substituted thiazoles and can be adapted for the thiophen-3-yl substituted thiazole carboxylic acid.

Use of Thiourea in Acidic Medium for Thiazole Ring Formation

A patented process describes:

- Charging the reaction vessel with methanol solution containing sodium methanolate.

- Addition of acetic acid and hydrochloric acid, followed by thiourea.

- Heating the reaction mixture at 60–65 °C for extended periods (e.g., 11 hours) to facilitate cyclization and thiazole ring formation.

- Removal of volatile components such as acetic acid and methanol by distillation.

This method highlights the importance of acidic conditions and thiourea as a sulfur and nitrogen source for efficient thiazole ring construction.

Novel Processes for Thiophenyl-Substituted Intermediates

Patented processes for thiophenyl compounds emphasize:

- Preparation of thiophen-3-one intermediates via treatment with alkanecarboxylic acids in the presence of amines.

- Use of solvents inert under reaction conditions such as toluene or chlorinated hydrocarbons.

- Introduction of sulfur (S) gas and base to promote ring closure.

- Control of reaction temperature (40–80 °C) to optimize yields and minimize side reactions.

These processes provide a framework for synthesizing thiophenyl-substituted thiazole carboxylic acids with high purity and ecological acceptability.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The use of 3-amino-2-thiophene carboxylic acid methyl ester as a precursor allows for selective functionalization at the 5-position of the thiazole ring after cyclization, facilitating the introduction of the carboxylic acid group via ester hydrolysis.

- Bromination of ketone precursors to α-bromoacyl intermediates is a critical step in some syntheses, enabling subsequent nucleophilic attack by thioamides to form the thiazole ring.

- Acidic conditions with thiourea are effective for sulfur and nitrogen incorporation into the heterocyclic ring, but require careful control of temperature and reaction time to maximize yield and minimize by-products.

- Novel processes involving sulfur gas and amines in inert solvents provide an environmentally friendlier alternative to traditional methods using harsh reagents like thionyl chloride, improving the ecological profile of the synthesis.

- The reaction temperatures are generally maintained between 40 °C and 80 °C to balance reaction rate and selectivity, with some steps requiring reflux conditions in acetic acid or toluene.

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid?

Answer: The synthesis typically involves cyclocondensation reactions between thiophene-3-carbaldehyde derivatives and cysteine analogs or thiourea derivatives under acidic or oxidative conditions. For example, a Hantzsch thiazole synthesis approach may be used, where α-haloketones react with thioamides. Post-synthetic oxidation of the thiazole intermediate yields the carboxylic acid moiety. Key intermediates are characterized via 1H/13C NMR to confirm regioselectivity and LC-MS to verify molecular weight .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

- 1H NMR : Aromatic protons on the thiophene and thiazole rings appear in δ 7.0–8.5 ppm, with splitting patterns indicating substitution positions. The carboxylic acid proton may appear as a broad peak (~12–14 ppm) in DMSO-d6.

- IR : Strong absorption bands at ~2500–3000 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm the carboxylic acid group.

- HRMS : Exact mass analysis (e.g., ESI-MS) verifies the molecular formula (e.g., [M-H]⁻ ion at m/z 224.99 for C₈H₅NO₂S₂) .

Advanced: What challenges arise in refining the crystal structure of this compound using SHELXL, and how can they be addressed?

Answer: Challenges include:

- Disorder in aromatic rings : Use SHELXL’s PART and SUMP commands to model disordered regions.

- Anisotropic displacement : Apply SIMU and DELU restraints to smooth thermal parameters.

- Twinning : Employ the TWIN and BASF commands for twinned data. Validation tools in WinGX (e.g., checkCIF) identify outliers in bond lengths/angles .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?

Answer:

- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) on the thiophene or thiazole rings via Suzuki coupling or electrophilic substitution.

- In vitro assays : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) at varying concentrations (1–100 µM) with triplicate measurements.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Correlate experimental IC₅₀ values with computed docking scores to prioritize candidates .

Advanced: How to resolve discrepancies in solubility data across different experimental batches?

Answer:

- pH-dependent solubility : Measure solubility in buffers (pH 1.2–7.4) using UV-Vis spectroscopy. The carboxylic acid group’s ionization (pKa ~3–4) significantly affects solubility.

- Polymorph screening : Use XRPD to identify crystalline forms. Amorphous forms may exhibit higher solubility but lower stability.

- Co-solvent optimization : Test binary solvent systems (e.g., DMSO-water) to enhance solubility without denaturing proteins in bioassays .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Answer:

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize reaction time/temperature.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile-water mobile phase) to isolate the target compound.

- Acid scavengers : Add molecular sieves or triethylamine to absorb HCl generated during cyclization steps .

Basic: What are the key considerations for selecting a crystallization solvent for X-ray analysis?

Answer:

- Solubility : Use a solvent where the compound is sparingly soluble (e.g., dichloromethane/hexane).

- Stability : Avoid protic solvents (e.g., methanol) that may protonate the carboxylic acid, disrupting crystal packing.

- Diffraction quality : Slow evaporation at 4°C promotes large, ordered crystals. Screening kits (e.g., Hampton Research) expedite solvent selection .

Advanced: How to validate the purity of this compound for pharmacological studies?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). A single peak with >95% area indicates purity.

- Elemental analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., C 42.66%, H 2.24%, N 6.22%, S 28.48%).

- TGA/DSC : Thermal analysis confirms absence of solvates or hydrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.